N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide

Catalog No.
S4717527
CAS No.
925145-55-7
M.F
C20H17N3O2
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamid...

CAS Number

925145-55-7

Product Name

N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C20H17N3O2/c24-19(22-14-15-5-2-1-3-6-15)17-7-4-8-18(13-17)23-20(25)16-9-11-21-12-10-16/h1-13H,14H2,(H,22,24)(H,23,25)

InChI Key

MGXVTRCNODVLPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

The exact mass of the compound N-{3-[(benzylamino)carbonyl]phenyl}isonicotinamide is 331.132076794 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which features a pyridine ring substituted with a benzylcarbamoyl group and a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry due to its structural resemblance to various biologically active molecules. Its chemical formula is C17_{17}H18_{18}N2_{2}O2_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Including:

  • Nucleophilic substitutions: The nitrogen in the carboxamide group can act as a nucleophile in reactions with electrophiles.
  • Acylation reactions: The carboxamide can be acylated further, allowing for the introduction of additional functional groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, yielding the corresponding carboxylic acid and amine.

N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide exhibits potential biological activities that make it a candidate for pharmacological research. Preliminary studies suggest that this compound may have:

  • Anticancer properties: Similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory effects: Its structural components may interact with inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide can be achieved through several methods:

  • Direct Amidation: Reacting 4-pyridinecarboxylic acid with benzylamine under suitable coupling conditions can yield the desired amide.
  • Benzyl Isocyanate Method: The reaction of 4-pyridinecarboxylic acid with benzyl isocyanate can also produce the compound through an isocyanate intermediate.
  • Multi-step Synthesis: Utilizing a combination of reactions including Friedel-Crafts acylation followed by amide formation can lead to higher yields and purity.

N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug discovery for cancer and inflammatory diseases.
  • Chemical Biology: Its unique structure allows for investigations into biological mechanisms and interactions at the molecular level.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic or optical properties.

Interaction studies of N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Assessing its effects on cell lines to determine cytotoxicity and mechanism of action.
  • Molecular docking studies: Predicting how the compound interacts with target proteins at the molecular level.

Several compounds share structural similarities with N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide, each exhibiting unique properties and potential applications:

Compound NameStructure CharacteristicsUnique Properties
N-benzylpyridine-4-carboxamidePyridine ring with a benzyl group and carboxamideKnown for neuroprotective effects
4-(benzylamino)pyridine-2-carboxylic acidSimilar pyridine structure but with an amino groupExhibits antibacterial activity
N-[3-(trifluoromethyl)phenyl]benzamideContains trifluoromethyl substitutionPotent against certain cancer cell lines
3-(2-aminoquinazolin-6-yl)-4-methyl-N-benzamideContains a quinazoline moietyPotential anti-inflammatory properties

These compounds highlight the versatility of pyridine derivatives in medicinal chemistry, emphasizing their potential therapeutic roles while showcasing the unique characteristics of N-[3-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

331.132076794 g/mol

Monoisotopic Mass

331.132076794 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types